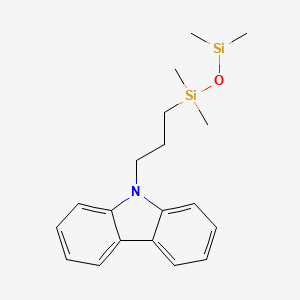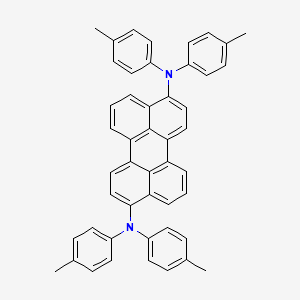
N~3~,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~3~,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of four 4-methylphenyl groups attached to a perylene-3,9-diamine core, making it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with perylene-3,9-diamine and 4-methylphenyl groups.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and solvents to facilitate the attachment of the 4-methylphenyl groups to the perylene-3,9-diamine core.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of N3,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as recrystallization and high-performance liquid chromatography (HPLC), is common to achieve the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions
N~3~,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur on the 4-methylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the 4-methylphenyl rings.
Aplicaciones Científicas De Investigación
N~3~,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mecanismo De Acción
The mechanism by which N3,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound can interact with various biomolecules, including proteins and nucleic acids, influencing their function.
Pathways: It may modulate signaling pathways related to cellular processes such as apoptosis, proliferation, and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
- N~3~,N~3~,N~9~,N~9~-Tetrakis(4-methoxyphenyl)perylene-3,9-diamine
- N~3~,N~3~,N~9~,N~9~-Tetrakis(4-chlorophenyl)perylene-3,9-diamine
Uniqueness
N~3~,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine stands out due to its specific structural features, such as the presence of 4-methylphenyl groups, which impart unique electronic and optical properties. These properties make it particularly suitable for applications in organic electronics and photonics.
Propiedades
Número CAS |
227009-37-2 |
|---|---|
Fórmula molecular |
C48H38N2 |
Peso molecular |
642.8 g/mol |
Nombre IUPAC |
3-N,3-N,9-N,9-N-tetrakis(4-methylphenyl)perylene-3,9-diamine |
InChI |
InChI=1S/C48H38N2/c1-31-11-19-35(20-12-31)49(36-21-13-32(2)14-22-36)45-29-27-41-40-8-6-10-44-46(30-28-42(48(40)44)39-7-5-9-43(45)47(39)41)50(37-23-15-33(3)16-24-37)38-25-17-34(4)18-26-38/h5-30H,1-4H3 |
Clave InChI |
FELXDNIAAORFTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C4C5=C6C(=CC=C5)C(=CC=C6C7=C4C3=CC=C7)N(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


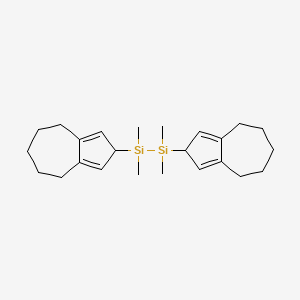
![8-Methylpyrano[2,3-a]carbazol-2(11H)-one](/img/structure/B14250726.png)
![4-Methyl-3-[(6-methyl-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B14250727.png)
![Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)-](/img/structure/B14250728.png)
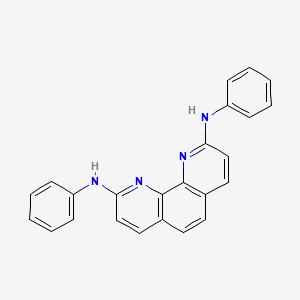
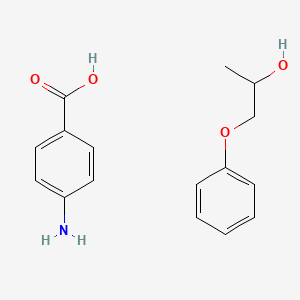
![3-Oxatricyclo[3.2.1.0~2,4~]octan-6-amine](/img/structure/B14250738.png)
![Phenol, 4-methyl-2,6-bis[[[2-(2-pyridinyl)ethyl]imino]methyl]-](/img/structure/B14250741.png)
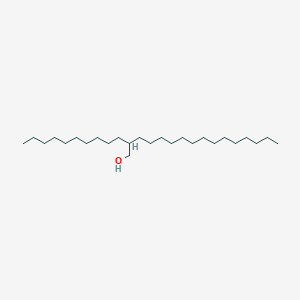
![Benzene, 2-[2-(chlorodifluoromethyl)-2-propenyl]-1,4-dimethyl-](/img/structure/B14250748.png)
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbenzamide](/img/structure/B14250750.png)
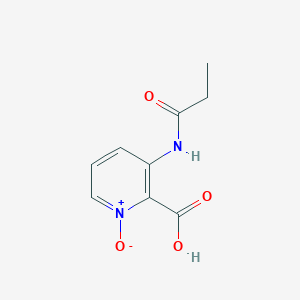
![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14250765.png)
